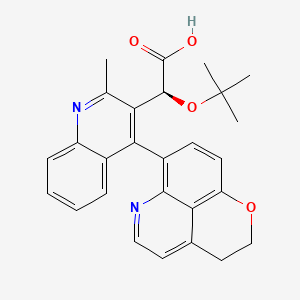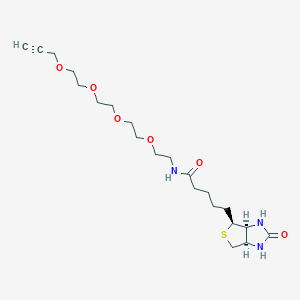
Biotine-PEG4-Alkyne
Vue d'ensemble
Description
Biotin-PEG4-Alkyne: is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and an alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with azide-containing molecules .
Applications De Recherche Scientifique
Chemistry: Biotin-PEG4-Alkyne is used in the synthesis of bioconjugates and in click chemistry reactions to label and modify molecules .
Biology: In biological research, Biotin-PEG4-Alkyne is used for the biotinylation of proteins, nucleic acids, and other biomolecules. This allows for the subsequent detection and purification of these biotinylated molecules using streptavidin or avidin .
Medicine: Biotin-PEG4-Alkyne is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable linkages with biomolecules makes it valuable in drug delivery and imaging applications .
Industry: In industrial applications, Biotin-PEG4-Alkyne is used in the production of biotinylated reagents and in the development of new materials with specific properties .
Mécanisme D'action
Target of Action
Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used as a biotinylation reagent . The primary targets of this compound are azide-modified molecules in biological systems . The compound is designed to bind to these targets and introduce a biotin tag, which can be subsequently detected with streptavidin, avidin, or NeutrAvidin biotin-binding protein .
Mode of Action
Biotin-PEG4-Alkyne interacts with its targets through a copper-catalyzed click reaction . This reaction involves the alkyne group in the compound reacting with azide groups in the target molecules to form a stable triazole linkage . This enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The primary biochemical pathway involved in the action of Biotin-PEG4-Alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the compound and azide-modified target molecules . The resulting biotin-tagged molecules can then be detected and analyzed in various biochemical assays.
Pharmacokinetics
The pharmacokinetic properties of Biotin-PEG4-Alkyne are largely determined by its PEG4 (polyethylene glycol) component . PEG is a hydrophilic polymer that enhances the water solubility of the compound . This increases the bioavailability of the compound, allowing it to effectively reach and react with its targets in biological systems .
Result of Action
The result of Biotin-PEG4-Alkyne’s action is the formation of a stable triazole linkage with azide-modified target molecules . This allows for the specific labeling of these targets with a biotin tag . The biotin-tagged molecules can then be detected and analyzed, facilitating various applications such as biomarker discovery, protein interaction studies, and cell tracking .
Action Environment
The action of Biotin-PEG4-Alkyne is influenced by various environmental factors. The presence of copper ions is necessary for the copper-catalyzed click reaction to occur . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH. The peg component of the compound provides good stability and bioactivity, enhancing its performance in various biological environments .
Analyse Biochimique
Biochemical Properties
The Acetylene-PEG4-biotin conjugate plays a significant role in biochemical reactions. The terminal acetylene group provides a reaction site suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The PEG4 component enhances the compound’s water solubility and biocompatibility . Biotin, a vitamin derivative, binds with high affinity to avidin and streptavidin proteins, making it useful for affinity purification and detection analysis .
Molecular Mechanism
The molecular mechanism of action of the Acetylene-PEG4-biotin conjugate is largely dependent on its biotin component. Biotin binds strongly to avidin and streptavidin proteins, which can be leveraged in various biochemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-PEG4-Alkyne is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG linker and an alkyne group. The process typically involves:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with a PEG linker.
- Introduction of the alkyne group to the PEG linker.
Industrial Production Methods: Industrial production of Biotin-PEG4-Alkyne involves large-scale synthesis using automated synthesis platforms. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG4-Alkyne and an azide group on another molecule .
Common Reagents and Conditions:
Reagents: Copper (I) catalyst, azide-containing molecules.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving Biotin-PEG4-Alkyne is a biotinylated molecule with a stable triazole linkage .
Comparaison Avec Des Composés Similaires
- Azide-PEG3-Biotin
- Dibenzocyclooctyne-PEG4-Biotin
- Biotin-Picolyl Azide
Uniqueness: Biotin-PEG4-Alkyne is unique due to its combination of a biotin moiety, a PEG linker, and an alkyne group. This combination allows for efficient and specific bioconjugation through click chemistry, making it highly versatile for various applications in research and industry .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262681-31-1 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



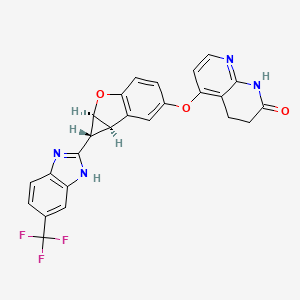
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)
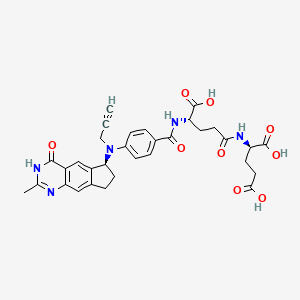
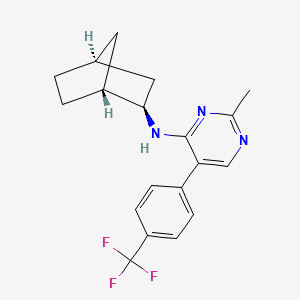
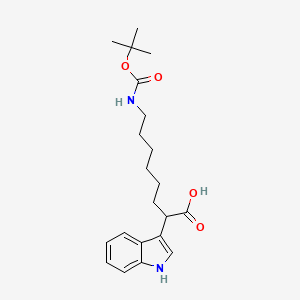
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
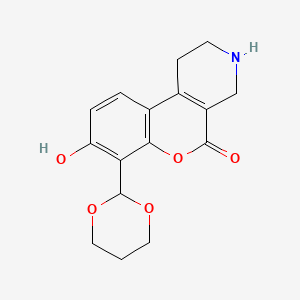

![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)
![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
